4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro-
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Overview
Description
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- is a complex organic compound that belongs to the class of triazolobenzothiazines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzothiazine ring, with a nitro group and a piperazine moiety attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Fusion with Benzothiazine: The triazole ring is then fused with a benzothiazine moiety through a series of condensation reactions.
Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the benzothiazine ring.
Attachment of the Piperazine Moiety: The final step involves the alkylation of the compound with 4-methylpiperazine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involving neurotransmitters or inflammatory mediators, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 7-chloro-1-((4-methyl-1-piperazinyl)methyl)
- 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-7-nitro-
Uniqueness
The unique structural features of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine, 1-((4-methyl-1-piperazinyl)methyl)-8-nitro- include the specific positioning of the nitro group and the piperazine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
110216-02-9 |
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Molecular Formula |
C15H18N6O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]-8-nitro-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H18N6O2S/c1-18-4-6-19(7-5-18)9-14-16-17-15-10-24-13-3-2-11(21(22)23)8-12(13)20(14)15/h2-3,8H,4-7,9-10H2,1H3 |
InChI Key |
CCKVCSTWOMYDEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NN=C3N2C4=C(C=CC(=C4)[N+](=O)[O-])SC3 |
Origin of Product |
United States |
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